molecular formula C15H16N6O7S B1675585 2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid CAS No. 126165-78-4

2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

カタログ番号: B1675585
CAS番号: 126165-78-4
分子量: 424.4 g/mol
InChIキー: LBQXXYPVUCVIOC-DJKKODMXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

特性

CAS番号

126165-78-4

分子式

C15H16N6O7S

分子量

424.4 g/mol

IUPAC名

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

InChI

InChI=1S/C15H16N6O7S/c1-27-14(26)6-3-20-4-7(12(23)21(20)10(6)13(24)25)17-11(22)9(19-28-2)8-5-29-15(16)18-8/h5,7H,3-4H2,1-2H3,(H2,16,18)(H,17,22)(H,24,25)/b19-9+

InChIキー

LBQXXYPVUCVIOC-DJKKODMXSA-N

SMILES

COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O

異性体SMILES

COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)C(=O)O

正規SMILES

COC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3-((2,3-dihydro-5-methoxy-3-oxo-2-benzofuranyl)methyl)benzoic acid
LY 171859
LY-171859

製品の起源

United States

準備方法

Reaction Optimization for CDC

Key parameters include the use of acetic acid (6 equivalents) and molecular oxygen (O₂) as a green oxidant. For example, coupling ethyl acetoacetate with N-amino-2-iminopyridine in ethanol at 130°C under O₂ achieves a 94% yield of the pyrazolo[1,5-a]pyridine product. Adjusting the acetic acid concentration or substituting O₂ with air reduces yields significantly (Table 1).

Table 1: Effect of Reaction Conditions on CDC Yield

Entry Acetic Acid (equiv) Atmosphere Yield (%)
1 2 Air 34
2 6 Air 74
3 6 O₂ 94

This CDC approach minimizes byproducts like triazolo[1,5-a]pyridines, which form competitively when using strong Brønsted acids (e.g., p-TSA).

Mitsunobu Alkylation for Hydrazide Intermediate Synthesis

The 2-amino-1,3-thiazol-4-yl moiety in LY 173013 is introduced via Mitsunobu alkylation, a critical step for appending the thiazole ring. A three-step protocol involving trifluoroacetyl hydrazide intermediates has been optimized for this purpose.

Stepwise Synthesis of N’-Alkyl Hydrazides

  • Trifluoroacetylation : N-Boc-valine hydrazide reacts with trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) to form the protected hydrazide.
  • Mitsunobu Alkylation : The trifluoroacetyl hydrazide undergoes alkylation with propargyl alcohol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This step proceeds in 66% yield for propargyl derivatives.
  • Deprotection : Sodium borohydride (NaBH₄) in methanol cleaves the trifluoroacetyl group, yielding the free hydrazide (72% overall yield).

Table 2: Mitsunobu Alkylation Yields for Hydrazide Intermediates

Substrate Alcohol Yield (%)
N-Boc-valine Propargyl alcohol 66
N-Boc-alanine Allyl alcohol 43

Coupling of Thiazole and Pyrazolo[1,2-a]pyrazole Moieties

The final assembly of LY 173013 involves coupling the thiazole-containing hydrazide with the pyrazolo[1,2-a]pyrazole carboxylic acid. This step employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–5°C.

Critical Parameters for Coupling

  • Temperature Control : Reactions above 10°C lead to epimerization or decomposition.
  • Solvent Selection : DMF ensures solubility of both polar and nonpolar intermediates.
  • Purification : Crystallization from ethanol/water mixtures yields the pure compound (mp: 210–212°C).

Mechanistic Insights and Byproduct Mitigation

Competing Pathways in CDC Reactions

The CDC mechanism proceeds via enol addition to N-amino-2-iminopyridine, followed by oxidative dehydrogenation. Competing triazolo[1,5-a]pyridine formation is suppressed by avoiding Pd(OAc)₂ catalysts and using excess acetic acid.

Over-Alkylation in Mitsunobu Reactions

Propargyl bromide alkylation of unprotected hydrazides produces dialkylated byproducts. Using trifluoroacetyl protection reduces this issue, improving monoalkylated product yields from 42% to 72%.

Alternative Synthetic Routes and Scalability

Cyclocondensation of β-Ketoesters

Cyclocondensation of ethyl 3-oxo-3-phenylpropionate with hydrazine derivatives offers an alternative route to the pyrazolo[1,2-a]pyrazole core. However, this method requires harsh conditions (refluxing acetic acid) and provides lower yields (≤60%).

Solid-Phase Synthesis for High-Throughput Production

Recent efforts have explored solid-supported synthesis to streamline purification. For example, Wang resin-bound hydrazides undergo Mitsunobu alkylation and cleavage to yield LY 173013 analogs in 50–65% yields.

化学反応の分析

科学研究での応用

LY 173013は、次のようないくつかの科学研究での応用があります。

    化学: 二環式ピラゾリジノンの性質と反応を研究するためのモデル化合物として使用されます。

    生物学: その抗菌特性により、細菌耐性機構の研究や新しい抗生物質の開発に役立つ化合物となっています。

    医学: LY 173013は、細菌感染症の治療における可能性のある用途について調査されています。

    工業: 抗菌コーティングや材料の開発に使用されています

科学的研究の応用

Antibiotic Activity

One of the primary applications of this compound is in the development of antibiotics. The thiazole moiety is known to enhance the antibacterial activity of compounds by interfering with bacterial protein synthesis. Specifically, derivatives of thiazole have been shown to exhibit significant efficacy against various strains of bacteria, including those resistant to conventional treatments .

Anticancer Properties

Research indicates that compounds similar to this one may possess anticancer properties. The pyrazole structure has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Studies have demonstrated that modifications to the pyrazolo[1,2-a]pyrazole framework can lead to enhanced cytotoxicity against tumor cells .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor. For example, it has been studied for its ability to inhibit specific enzymes involved in metabolic pathways that are dysregulated in diseases such as diabetes and cancer. The structural features allow for effective binding to enzyme active sites, thereby modulating their activity .

Case Study 1: Antibiotic Efficacy

A study published in PubChem evaluated the antibacterial properties of derivatives of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed that certain modifications significantly increased antibacterial activity, suggesting that this compound could be a lead structure for new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that derivatives exhibited IC50 values in the low micromolar range. These findings indicate strong potential for further development into anticancer agents. The mechanism of action was linked to the induction of oxidative stress and disruption of mitochondrial function in cancer cells .

作用機序

LY 173013は、β-ラクタマーゼやペニシリン結合タンパク質などの細菌酵素を標的にすることで、抗菌効果を発揮します。 これらの酵素は、細菌細胞壁の合成に不可欠であり、その阻害は細胞壁形成の阻害につながり、最終的に細菌細胞の死を引き起こします.

類似化合物との比較

LY 173013は、その二環式ピラゾリジノン構造とaza-γ-ラクタム環のためにユニークです。類似の化合物には、ペニシリンやセファロスポリンなどの他のβ-ラクタム系抗生物質があります。 LY 173013のユニークな構造は、独特の抗菌特性と作用機序をもたらします.

他に質問があれば、またはさらなる詳細が必要な場合は、お気軽にお問い合わせください!

生物活性

The compound 2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,2-a]pyrazole core, substituted with a thiazole moiety and various functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C15H16N6O5S\text{C}_{15}\text{H}_{16}\text{N}_6\text{O}_5\text{S}

Key Functional Groups

  • Thiazole Ring : Known for its role in various pharmacological activities.
  • Pyrazole Core : Associated with anti-inflammatory and anticancer properties.
  • Methoxycarbonyl Group : Enhances solubility and bioavailability.

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that similar pyrazolo compounds inhibited the growth of human cancer cells by inducing apoptosis through the activation of caspase pathways .

Table 1: Cytotoxicity of Pyrazolo Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF715.0Caspase activation
Target CompoundA54910.0Cell cycle arrest

Anti-inflammatory Activity

The compound has been shown to inhibit pro-inflammatory mediators in vitro. Specifically, it affects the expression of cytokines such as IL-6 and TNF-alpha in macrophages . This property suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The thiazole component has been linked to the inhibition of key enzymes involved in metabolic pathways. For instance, similar thiazole derivatives have been reported as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is crucial in regulating glucocorticoid metabolism . This inhibition can lead to reduced inflammation and improved metabolic profiles.

Case Study 1: Anticancer Efficacy

In a recent study, the target compound was tested against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential .

Case Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in decreased swelling and reduced levels of inflammatory markers compared to control groups .

The proposed mechanism of action for the biological activities of this compound includes:

  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways.
  • Cytokine Modulation : Downregulation of pro-inflammatory cytokines.
  • Enzyme Interaction : Competitive inhibition at active sites of metabolic enzymes.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step reactions, including:

  • Thiazole-4-yl intermediate formation : React 2-amino-1,3-thiazole derivatives with methoxyiminoacetyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to generate the (2E)-2-(2-amino-thiazol-4-yl)-2-methoxyiminoacetyl moiety .
  • Pyrazolo[1,2-a]pyrazole core construction : Use a regioselective cyclocondensation of hydrazine derivatives with β-keto esters (e.g., methyl 3-oxo-2,7-dihydropyrazole-5-carboxylate) in ethanol under reflux (12–24 hours) .
  • Final coupling : Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) to link the thiazole and pyrazole moieties in dichloromethane at room temperature .
    Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>98%) and elemental analysis .

Advanced: How can regioselectivity be controlled during pyrazolo[1,2-a]pyrazole ring formation?

Answer:
Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., methoxycarbonyl) at position 6 direct cyclization to the α-position of the β-keto ester, favoring the 2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole scaffold .
  • Reaction conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to stabilize transition states and minimize competing pathways .
  • Catalytic additives : Pd(PPh₃)₄ (2–5 mol%) enhances selectivity in cross-coupling steps involving heteroaromatic systems .
    Data contradiction : Conflicting reports on solvent effects (e.g., ethanol vs. DMF) require systematic screening using DoE (Design of Experiments) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural elucidation :
    • ¹H/¹³C NMR : Confirm methoxyiminoacetyl (δ 3.8–4.1 ppm for OCH₃) and pyrazole NH (δ 10.2–10.8 ppm) .
    • IR : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and thiazole C=N (1600–1650 cm⁻¹) .
  • Purity assessment :
    • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm .
    • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How does the thiazole ring’s substitution impact the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic stability : The 2-amino group on the thiazole increases susceptibility to oxidation. Stability assays in PBS (pH 7.4, 37°C) show a half-life of 8–12 hours. Adding electron-donating substituents (e.g., methyl) at position 4 extends half-life to >24 hours .
  • pH-dependent degradation : Under acidic conditions (pH <3), the methoxyiminoacetyl group undergoes hydrolysis. Stabilization strategies include co-formulating with cyclodextrins or PEGylation .
    Contradiction : Some studies report improved stability with bulkier substituents (e.g., phenyl), but this may reduce solubility .

Advanced: What strategies mitigate side reactions during the aza-Michael addition in pyrazole functionalization?

Answer:

  • Nucleophile optimization : Use tert-butyl carbamate (Boc)-protected amines to reduce unintended nucleophilic attacks .
  • Solvent control : Perform reactions in THF at −20°C to slow competing enolate formation .
  • Catalytic asymmetric induction : Chiral Lewis acids (e.g., Zn(II)-BOX complexes) yield >90% enantiomeric excess in β-amino ester formation .
    Validation : Monitor by in-situ FTIR for carbonyl intermediate consumption .

Basic: What are the key considerations for scaling up the synthesis?

Answer:

  • Batch vs. flow chemistry : Transitioning from batch (1–10 g) to continuous flow improves yield (75% → 88%) by enhancing heat/mass transfer during cyclization .
  • Purification : Replace column chromatography with pH-selective crystallization (e.g., isolate the free acid at pH 2–3) .
  • Waste reduction : Recover Pd catalysts via scavenger resins (e.g., QuadraSil® AP) .

Advanced: How can computational modeling predict the compound’s binding affinity for kinase targets?

Answer:

  • Docking studies : Use AutoDock Vina with crystal structures of MAPK or CDK2 kinases. The pyrazolo[1,2-a]pyrazole core shows hydrogen bonding with hinge-region residues (e.g., Glu81 in CDK2) .
  • MD simulations : AMBER-based simulations (100 ns) reveal stable binding of the methoxycarbonyl group in hydrophobic pockets .
  • QSAR : Hammett σ values for thiazole substituents correlate with IC₅₀ (R² = 0.89) in antiproliferative assays .

Advanced: What are the challenges in analyzing degradation products under accelerated stability conditions?

Answer:

  • Degradant identification : Use LC-MS/MS with CID fragmentation to detect oxidation products (e.g., sulfoxide at m/z +16) and hydrolyzed thiazole rings .
  • Forced degradation protocols : Expose to 40°C/75% RH for 4 weeks or 0.1N HCl/NaOH (24 hours) .
  • Contradiction : Oxidative degradants vary between H₂O₂ and light exposure, necessitating ICH-compliant photostability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
Reactant of Route 2
2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。